Phe-Pro

描述

属性

IUPAC Name |

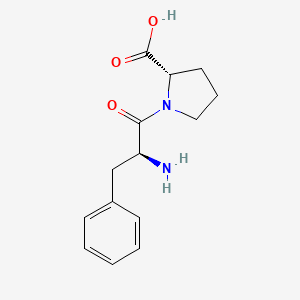

1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQJQNWXCSUVMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398993 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7669-65-0 | |

| Record name | Phe-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solid-Phase Peptide Synthesis (SPPS) of Phe-Pro

Solid-phase peptide synthesis is the most widely used method for preparing peptides such as this compound due to its efficiency and ease of purification.

Resin Loading: The synthesis starts by anchoring the first amino acid, typically Fmoc-protected proline, onto a solid support resin such as 2-chlorotrityl chloride (2-CTC) resin. The resin is swollen in anhydrous dichloromethane (DCM), and Fmoc-Pro-OH is coupled using a base like N,N-diisopropylethylamine (DIEA) at room temperature for about 1 hour.

Fmoc Deprotection: The Fmoc protecting group is removed using 15-30% piperidine in dimethylformamide (DMF) at room temperature for 15-30 minutes.

Coupling of Second Amino Acid: Fmoc-Phe-OH is then coupled to the deprotected proline-resin using coupling reagents such as HATU (2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA in DMF. The reaction is typically carried out at room temperature with gentle agitation.

Washing Steps: After each coupling and deprotection step, the resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.

| Step | Reagents/Conditions | Time/Temperature |

|---|---|---|

| Resin swelling | Anhydrous DCM | 15-30 min, RT |

| First amino acid load | Fmoc-Pro-OH (1.5-2.5 eq), DIEA (3-5 eq) | 0.8-1.5 h, RT |

| Fmoc deprotection | 20% Piperidine in DMF | 15-30 min, RT |

| Coupling | Fmoc-Phe-OH, HATU, DIEA in DMF | 1-2 h, RT |

| Cleavage | TFA/TIS/H2O (95:2.5:2.5 v/v/v) | 2-3 h, RT |

This method yields high-purity linear this compound peptides and can be adapted for cyclic derivatives by additional macrocyclization steps.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS is a classical method suitable for small peptides like dipeptides and involves solution-phase reactions with protected amino acids.

Protection of amino acids with Boc or Fmoc groups.

Activation of the carboxyl group of the first amino acid using reagents such as pivaloyl chloride in the presence of bases like triethylamine and pyridine at low temperatures (-10°C to room temperature).

Coupling with the silylated second amino acid derivative in solution.

Purification by extraction and crystallization.

Deprotection of protecting groups as needed.

This method allows direct monitoring by HPLC and is scalable but is slower and less convenient than SPPS for longer peptides.

Macrocyclization and Oxidation Steps for Cyclic this compound Derivatives

For cyclic this compound compounds (diketopiperazines), after linear peptide synthesis, macrocyclization is performed to close the peptide ring.

The linear peptide is dissolved in dichloromethane (DCM).

Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOAt (1-hydroxy-7-azabenzotriazole), and DIEA are added.

The reaction is stirred at room temperature for 16 hours to effect ring closure.

The cyclic peptide precursor is dissolved in methanol and cooled to -78°C.

Ozone is bubbled through the solution for 4-8 minutes.

Dimethyl sulfide is added to quench the reaction.

The mixture is warmed to room temperature and concentrated.

Final purification yields the target cyclic this compound compound.

Mechanistic Insights and Impurity Considerations

During synthesis, diketopiperazine (DKP) formation can occur as an impurity via intramolecular cyclization, especially in peptides containing proline.

DKP formation follows pseudo-first-order kinetics and is pH-dependent, with unprotonated amino groups being more reactive.

At pH 5-8, this compound DKP is stable; outside this range, hydrolysis to the linear dipeptide occurs.

Sequence context affects DKP formation rates, with the amino acid preceding proline influencing the reaction significantly.

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is critical for its biological activity and properties.

All stereoisomers of cyclo(this compound) have been synthesized and characterized using NMR and electronic circular dichroism (ECD).

The synthesis involves preparation of both L- and D- forms of phenylalanine and proline, followed by cyclization.

Stereochemical assignment is essential for understanding bioactivity, as different stereoisomers show varied effects on bacterial growth and biofilm formation.

Summary Table of Preparation Methods for this compound

化学反应分析

Types of Reactions

Cyclo(Phe-Pro) undergoes various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.

Reduction: The proline residue can be reduced to form hydroxyproline derivatives.

Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Hydroxylated derivatives of phenylalanine.

Reduction: Hydroxyproline derivatives.

Substitution: Brominated or nitrated derivatives of phenylalanine.

科学研究应用

Drug Discovery

Phe-Pro has significant implications in drug discovery, particularly as a scaffold for developing new therapeutic agents. The compound's structural characteristics allow it to interact with biological targets effectively.

Case Study: Cyclo(this compound) in Drug Development

A study investigated the stereochemical properties of cyclo(this compound) and its effects on bacterial growth and biofilm formation. The research revealed that cyclo(D-Phe-L-Pro) exhibited pronounced inhibitory effects on Escherichia coli growth and biofilm formation, suggesting its potential as an antimicrobial agent .

Table 1: Effects of Cyclo(this compound) Stereoisomers on E. coli

| Stereoisomer | Effect on Growth | Effect on Biofilm Formation |

|---|---|---|

| Cyclo(D-Phe-L-Pro) | Significant Inhibition | Significant Inhibition |

| Cyclo(D-Val-L-Pro) | Moderate Increase | Moderate Increase |

| Cyclo(D-Val-D-Pro) | Moderate Increase | Moderate Increase |

This study emphasizes the importance of stereochemistry in the biological activity of DKPs, paving the way for future drug design strategies that leverage these compounds.

Immunology and Host-Pathogen Interactions

This compound also plays a role in modulating immune responses, particularly in the context of pathogens. Research has shown that cyclo(this compound) produced by Vibrio vulnificus can influence mammalian innate immune responses.

Case Study: Immune Modulation by Cyclo(this compound)

In a study examining cyclo(this compound)'s effects on immune cells, it was found to modulate gene expression related to pathogenicity in V. vulnificus. The compound exhibited antifungal and antitumor properties while also reversing irradiation damage in animal cells . This suggests that this compound may have therapeutic applications in treating infections and enhancing immune response.

Bioactive Compounds from Marine Sources

The marine environment is a rich source of bioactive compounds, including this compound derivatives. These compounds exhibit various pharmacological activities such as antioxidant, antimicrobial, and anticancer effects.

Case Study: Marine-Derived this compound Compounds

Research has highlighted the hepatoprotective properties of marine-derived bioactive compounds containing this compound motifs. These compounds are being explored for their potential to treat liver diseases by mitigating oxidative stress and inflammation .

Table 2: Pharmacological Activities of Marine-Derived this compound Compounds

| Compound Type | Biological Activity | Potential Application |

|---|---|---|

| Marine DKPs | Antioxidant | Liver disease treatment |

| Cyclo(this compound) | Antimicrobial | Infection control |

| Cyclo(D-Phe-L-Pro) | Antitumor | Cancer therapy |

作用机制

Cyclo(Phe-Pro) exerts its effects through various molecular targets and pathways:

Signaling Molecule: Acts as a quorum sensing molecule in bacteria, regulating gene expression related to virulence and biofilm formation.

Virulence Factor: Enhances the pathogenicity of certain bacteria by modulating the expression of virulence genes.

Anticancer Activity: Induces cytotoxic and cytostatic effects in cancer cells by interfering with cell proliferation and survival pathways

相似化合物的比较

Comparison with Similar Cyclic Dipeptides

Cyclo(Phe-Pro) belongs to a broader class of DKPs, many of which share structural motifs but differ in bioactivity. Below is a comparative analysis:

Structural and Functional Comparison

Key Differentiators of Cyclo(this compound)

Antitumor Specificity : Cyclo(this compound) shows superior growth inhibition in HT-29 cells (50% inhibition at <7 mM) compared to Cyclo(Tyr-Pro) and others .

Mechanistic Complexity : Unlike Cyclo(Val-Phe) (direct antifungal action), Cyclo(this compound) triggers apoptotic pathways (e.g., caspase-3 activation) .

Stereochemical Sensitivity : Only the L-Phe-L-Pro enantiomer exhibits bioactivity in wheatgrass MMC, whereas D-forms are inactive .

Structural Flexibility : The this compound motif adopts both cis and trans conformations, enabling interactions with targets like Cys loop receptors .

Pharmacological Potential

- Antimicrobials : Synergistic effects with other DKPs enhance broad-spectrum activity against Staphylococcus aureus and Escherichia coli .

Analytical Chemistry

- Chiral Separation : Pro-Phe-based stationary phases resolve enantiomers of drugs like ketoprofen .

生物活性

Phe-Pro, a dipeptide consisting of phenylalanine (Phe) and proline (Pro), has garnered attention in biological research due to its significant roles in various physiological processes and its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is notable for its unique structural properties, particularly the influence of proline on peptide conformation. Proline residues are distinct among amino acids due to their cyclic structure, which can lead to increased stability in certain conformations. Research indicates that the presence of an aromatic amino acid like phenylalanine adjacent to proline enhances the likelihood of the peptide adopting a cis conformation, which is crucial for its biological activity .

1. Interaction with Receptors

The this compound motif is conserved in various receptor types, including nicotinic acetylcholine receptors (nAChRs). Studies have demonstrated that the interaction between Phe and Pro residues significantly affects receptor function. For instance, NMR spectroscopy has shown that the this compound motif influences the conformational dynamics of nAChRs, with a preference for hydrophobic interactions at both sites enhancing receptor activity .

2. Cytotoxic Effects

Recent findings have highlighted the cytotoxic properties of cyclic peptides containing this compound motifs. Specifically, cyclic tripeptides such as c(this compound-Gly) exhibit cytotoxicity against colon cancer cells, suggesting potential applications in cancer therapy . The subtle structural variations in these cyclic peptides can lead to significant differences in biological activity, emphasizing the importance of molecular design in therapeutic applications.

Case Study 1: Cytotoxicity Against Cancer Cells

A study investigated the effects of cyclic tripeptide c(this compound-Gly) on colon cancer cells. The results indicated that this compound effectively induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism was attributed to the peptide's ability to disrupt cellular signaling pathways critical for cancer cell survival .

Case Study 2: Role in Inflammatory Disorders

Another research effort focused on a modified proline-rich peptide that included a this compound sequence. This peptide demonstrated low toxicity and acted as an effective inhibitor of inflammatory disorders by modulating prostanoid metabolism. The study highlighted the therapeutic potential of this compound-containing peptides in treating conditions characterized by excessive inflammation .

Data Table: Biological Activities of this compound Derivatives

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| c(this compound-Gly) | Cytotoxicity against colon cancer cells | Induces apoptosis via disruption of signaling |

| Pro-Pro-Phe-β3hoPhe | Inhibitor of inflammatory disorders | Modulates prostanoid metabolism |

| This compound analogs | HIV-1 protease inhibition | Competitive inhibition at active site |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Cyclo(Phe-Pro) in bacterial cultures or host-microbe interaction studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Nuclear magnetic resonance (NMR) can confirm structural integrity, particularly for distinguishing enantiomers. Calibration curves should be established using synthetic Cyclo(this compound) standards (e.g., 1–5 mM ranges, as in HCV infection studies) . For bacterial cultures, extracellular metabolites should be extracted via organic solvents (e.g., ethyl acetate) and analyzed with internal standards to account for matrix effects.

Q. How should researchers validate the identity of synthesized Cyclo(this compound)?

- Methodological Answer : Synthesized Cyclo(this compound) must undergo rigorous characterization:

- Spectroscopic validation : Compare H and C NMR shifts with literature data (e.g., δ~7.3 ppm for aromatic protons, δ~170 ppm for diketopiperazine carbonyls) .

- Chiral purity : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as D/L stereoisomers can exhibit divergent biological activities .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 245.1 for Cyclo(this compound)) and fragmentation patterns.

Q. What model systems are appropriate for studying Cyclo(this compound)'s quorum-sensing functions?

- Methodological Answer :

- Bacterial models : Vibrio cholerae (for ToxR regulon studies) and V. vulnificus (for RIG-I/TRIM25 interactions) are well-established. Use ΔtoxR mutants as controls to isolate Cyclo(this compound)-specific effects .

- Host-pathogen systems : Huh7 cells (for HCV infection) and murine models (e.g., 50 mg/kg dosing for in vivo immune modulation studies). Ensure pathogen load and cytokine levels (e.g., IFN-β) are quantified via qPCR/ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in Cyclo(this compound)'s dual role as a virulence inhibitor in V. cholerae and an immune response suppressor in HCV infection?

- Methodological Answer :

- Comparative transcriptomics : Perform RNA-seq on V. cholerae (with/without Cyclo(this compound)) and HCV-infected Huh7 cells to identify pathogen-specific signaling pathways (e.g., ToxR-leuO vs. RIG-I/TRIM25).

- Dose-response studies : Test Cyclo(this compound) across concentrations (1–10 mM) to determine threshold effects. For example, >5 mM may saturate host receptors, leading to paradoxical immune suppression .

- In vivo validation : Use conditional knockout models (e.g., RIG-I^-/- mice) to decouple bacterial quorum-sensing from host immune modulation.

Q. What experimental designs address challenges in synthesizing Cyclo(this compound) with high enantiomeric purity?

- Methodological Answer :

- Chiral catalysts : Use Proline-derived organocatalysts to favor L-Pro-L-Phe cyclization, minimizing D-isomer contamination.

- Purification : Employ reverse-phase HPLC with chiral columns (e.g., Chiralpak IG-3) and monitor elution profiles using CD spectroscopy.

- Quality control : Report enantiomeric excess (ee) ≥98% (as in GlpBio standards) and validate via X-ray crystallography for absolute configuration .

Q. What statistical approaches are recommended for analyzing Cyclo(this compound)'s dose-dependent effects on gene expression?

- Methodological Answer :

- Nonlinear regression : Fit dose-response curves (e.g., Hill equation) to EC50/IC50 values for virulence gene repression (e.g., ctxA in V. cholerae).

- Multivariate analysis : Apply principal component analysis (PCA) to RNA-seq datasets to cluster Cyclo(this compound)-responsive genes.

- False discovery rate (FDR) correction : Use Benjamini-Hochberg adjustment for high-throughput data (e.g., microarrays) to minimize Type I errors .

Methodological Best Practices

Q. How should researchers ensure reproducibility in Cyclo(this compound) studies?

- Answer :

- Detailed synthesis protocols : Report reaction times, temperatures, and solvent ratios. For example, cyclization under N₂ at 60°C for 24 hours in DMF .

- Standardized bioassays : Include positive/negative controls (e.g., synthetic Cyclo(this compound) vs. solvent-only) in virulence assays.

- Data transparency : Publish raw NMR/MS spectra and RNA-seq datasets in repositories like NCBI GEO or MetaboLights .

Q. What strategies mitigate batch-to-batch variability in Cyclo(this compound) production?

- Answer :

- Strict process controls : Monitor pH, temperature, and agitation speed during fermentation or chemical synthesis.

- Inter-laboratory validation : Collaborate with independent labs to cross-validate bioactivity (e.g., IC50 in leuO induction assays) .

Tables for Key Experimental Parameters

| Parameter | Recommended Value | Reference |

|---|---|---|

| Cyclo(this compound) synthesis ee | ≥98% | |

| In vitro dose (HCV studies) | 1–5 mM | |

| In vivo dose (murine models) | 50 mg/kg | |

| LC-MS/MS LOD | 0.1 ng/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。